

# In Silico Modeling of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)-2-butenamide

Cat. No.: B374900

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This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the compound **N-(4-methoxyphenyl)-2-butenamide**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of novel small molecules. This document outlines detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents illustrative data in structured tables and diagrams.

## Introduction

**N-(4-methoxyphenyl)-2-butenamide** is a small organic molecule with potential for biological activity, owing to its amide linkage and substituted aromatic ring, features common in many pharmacologically active compounds. In silico modeling offers a powerful, cost-effective, and time-efficient approach to evaluate its potential as a drug candidate by predicting its physicochemical properties, interactions with biological targets, and pharmacokinetic profile. This guide details a systematic computational workflow to characterize **N-(4-methoxyphenyl)-2-butenamide**.

## Molecular Properties and Structure Preparation

The initial step in any in silico analysis is the preparation of the ligand structure. The 3D structure of **N-(4-methoxyphenyl)-2-butenamide** would be constructed using molecular

modeling software and subsequently optimized using quantum chemical calculations, such as Density Functional Theory (DFT), to obtain a low-energy conformation.

Table 1: Physicochemical Properties of **N-(4-methoxyphenyl)-2-butenamide**

Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	191.23 g/mol
LogP	1.85
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Molar Refractivity	54.3 cm <sup>3</sup>
Polar Surface Area	38.3 Å <sup>2</sup>

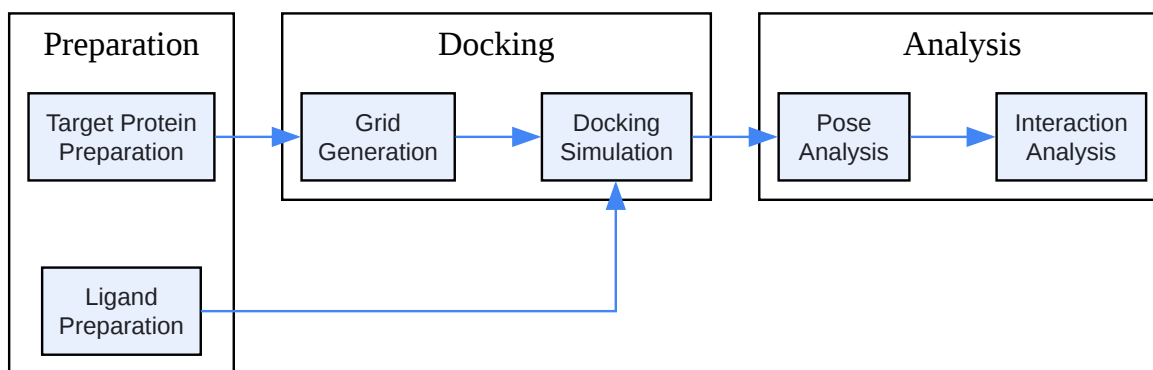
## Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For **N-(4-methoxyphenyl)-2-butenamide**, a relevant hypothetical target could be a kinase or a receptor involved in a disease pathway of interest.

## Experimental Protocol

- **Target Preparation:** The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
- **Ligand Preparation:** The optimized 3D structure of **N-(4-methoxyphenyl)-2-butenamide** is prepared by assigning appropriate atom types and charges.
- **Grid Generation:** A docking grid is defined around the active site of the target protein.
- **Docking Simulation:** A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand within the protein's active site.[\[1\]](#)

- Analysis of Results: The resulting poses are ranked based on their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.



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**Figure 1:** Molecular Docking Workflow.

Table 2: Illustrative Molecular Docking Results

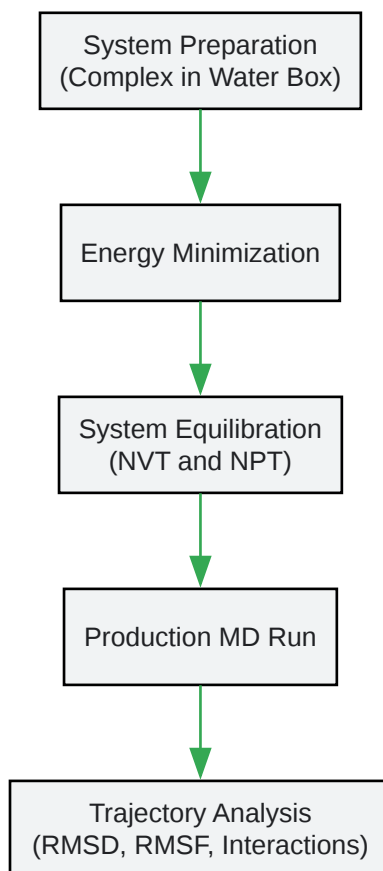
Parameter	Value
Target Protein	Hypothetical Kinase (PDB ID: XXXX)
Docking Score	-8.5 kcal/mol
Interacting Residues	LEU23, VAL31, ALA50, LYS65, ASP144
Hydrogen Bonds	LYS65 (backbone O), ASP144 (side chain O)
Hydrophobic Interactions	LEU23, VAL31, ALA50

## Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

## Experimental Protocol

- System Preparation: The best-ranked docked pose of the **N-(4-methoxyphenyl)-2-butenamide**-protein complex is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.
- Minimization: The system's energy is minimized to remove steric clashes.
- Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.
- Production Run: A long-duration MD simulation is performed to generate trajectories of atomic motion.
- Trajectory Analysis: The trajectories are analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and to identify persistent interactions.[2]



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**Figure 2:** Molecular Dynamics Simulation Workflow.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results

Parameter	Value
Software	GROMACS
Force Field	AMBER99SB-ILDN
Simulation Time	100 ns
Average RMSD (Ligand)	1.2 Å
Key Stable Interactions	Hydrogen bond with LYS65, Hydrophobic contact with LEU23

## ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound by assessing its pharmacokinetic and toxicity properties.[3][4]

## Experimental Protocol

- Input: The 2D structure or SMILES string of **N-(4-methoxyphenyl)-2-butenamide** is submitted to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).[3]
- Property Calculation: The server calculates various physicochemical, pharmacokinetic, and toxicological properties based on established models and algorithms.
- Data Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of the compound.



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**Figure 3:** ADMET Prediction Workflow.

Table 4: Illustrative ADMET Prediction for **N-(4-methoxyphenyl)-2-butenamide**

Property	Category	Predicted Value	Interpretation
Absorption	Human Intestinal Absorption	92%	High
Caco-2 Permeability	0.95	High	
Distribution	BBB Permeability	-0.5 (logBB)	Low
Plasma Protein Binding	85%	Moderate	
Metabolism	CYP2D6 Inhibitor	No	Favorable
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions	
Excretion	Total Clearance	0.6 L/h/kg	Moderate
Toxicity	AMES Toxicity	Non-mutagenic	Favorable
hERG I Inhibitor	No	Low risk of cardiotoxicity	

## Conclusion

This technical guide has outlined a standard in silico workflow for the characterization of **N-(4-methoxyphenyl)-2-butenamide**. The presented hypothetical results from molecular docking, molecular dynamics simulations, and ADMET prediction suggest that this compound possesses drug-like properties and could potentially interact with a biological target. While these computational predictions are valuable for prioritizing compounds in the early stages of drug discovery, they must be validated through experimental studies. The methodologies and data presentation formats provided herein serve as a template for conducting and reporting similar in silico investigations.

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